Product packaging for Suberanilic Acid(Cat. No.:CAS No. 149648-52-2)

Suberanilic Acid

Cat. No.: B029135
CAS No.: 149648-52-2
M. Wt: 249.3 g/mol
InChI Key: PAXDAFSGJPGLGR-UHFFFAOYSA-N
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Description

Suberanilic Acid is a high-purity organic compound provided for research and development purposes. It serves as a valuable building block in organic synthesis and material science. Researchers utilize this compound in the development of novel chemical entities and functional materials. Its molecular structure offers potential for creating specialized polymers and ligands for metal-organic frameworks. This compound is strictly for laboratory and research applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives. All safety data sheets and handling protocols should be consulted prior to use. This product is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B029135 Suberanilic Acid CAS No. 149648-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-anilino-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDAFSGJPGLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429494
Record name Suberanilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149648-52-2
Record name Suberanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suberanilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUBERANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Bioprospecting of Suberanilic Acid

Isolation from Endophytic Fungi

Suberanilic acid has been successfully isolated from endophytic fungi, highlighting the potential of these microorganisms as natural factories for valuable chemical compounds. researchgate.netnih.gov The process typically involves the cultivation of the fungal strain, followed by extraction and purification of its metabolic products.

The primary fungal source of this compound identified in scientific literature is Pestalotiopsis trachycarpicola DCL44. researchgate.netnih.gov This endophytic fungus was obtained through fermentation and subsequent extraction with ethyl acetate. researchgate.net The genus Pestalotiopsis is known for its capacity to produce a diverse array of secondary metabolites, some with significant biological activities.

Table 1: Fungal Source of this compound

Fungal StrainCompound IsolatedReference
Pestalotiopsis trachycarpicola DCL44This compound researchgate.netnih.gov

The endophytic fungus Pestalotiopsis trachycarpicola DCL44, which produces this compound, was isolated from the host plant Ageratina adenophora. researchgate.netnih.gov This plant, a member of the Asteraceae family, is known to harbor a variety of endophytic fungi. The symbiotic relationship between the endophyte and the host plant is a complex and dynamic area of study, with the endophyte potentially contributing to the host's defense against pathogens.

Table 2: Host Plant of this compound-Producing Endophyte

Host PlantEndophytic FungusReference
Ageratina adenophoraPestalotiopsis trachycarpicola DCL44 researchgate.netnih.gov

Biosynthetic Pathways and Enzymology

The precise biosynthetic pathway of this compound in Pestalotiopsis trachycarpicola DCL44 has not yet been fully elucidated. However, based on its chemical structure, which features an amide bond, it is possible to hypothesize the involvement of specific enzymatic processes common in fungal secondary metabolism.

Enzymatic Mechanisms of Biosynthesis (e.g., Promiscuous Acyltransferases)

The formation of the amide bond in this compound likely involves an enzymatic condensation reaction. One class of enzymes that could catalyze such a reaction is the promiscuous acyltransferases. These enzymes are known for their ability to catalyze the formation of ester and amide bonds in aqueous environments. nih.govrug.nl While direct evidence linking promiscuous acyltransferases to this compound biosynthesis is currently lacking, their known function in catalyzing amide bond formation makes them a plausible candidate for involvement in the final steps of its synthesis. nih.gov The biosynthesis would likely involve the activation of a carboxylic acid precursor, followed by an enzyme-mediated condensation with an amine.

Further research into the genome and enzyme systems of Pestalotiopsis trachycarpicola DCL44 is necessary to definitively identify the genes and enzymes responsible for the biosynthesis of this compound.

Synthetic Methodologies for Suberanilic Acid and Its Analogues

Chemical Synthesis Approaches

Traditional Synthetic Routes (e.g., from Suberic Acid and Aniline)

Traditional synthesis of Suberanilic acid often involves the reaction between suberic acid (octanedioic acid) and aniline (B41778) (benzenamine). google.comgoogle.comwikipedia.orgnih.govnih.gov Several methods have been reported for this transformation.

One approach involves a high-temperature melt reaction between suberic acid and aniline. googleapis.comgoogleapis.comallfordrugs.com This method can directly yield this compound. googleapis.comgoogleapis.comallfordrugs.com

Another traditional route involves the conversion of suberic acid to suberic anhydride (B1165640), followed by reaction with aniline to form this compound. allfordrugs.comgoogle.com While this method can provide a good yield of this compound (e.g., 94% yield in one reported procedure), the initial step of forming suberic anhydride can face challenges such as competition with the formation of linear anhydrides, making the isolation of pure suberic anhydride difficult. allfordrugs.comgoogle.com

A multi-step process starting from the monomethyl ester of suberic acid has also been described. This involves converting the monomethyl ester to the corresponding acid chloride, followed by coupling with aniline to yield the methyl ester of this compound. Subsequent hydrolysis of the ester provides this compound. googleapis.comgoogleapis.comgoogle.com This route, however, utilizes the more expensive monomethyl ester of suberic acid as a starting material. googleapis.comgoogleapis.com

Direct coupling of the diacid chloride of suberic acid with aniline and hydroxylamine (B1172632) hydrochloride in a single step has been reported, but this method typically results in low yields (15-30%). googleapis.comgoogleapis.comgoogle.comnewdrugapprovals.org

Photochemical Deoxygenative Hydroalkylation as a Synthetic Strategy

Photochemical deoxygenative hydroalkylation has emerged as a novel synthetic strategy for the construction of carbon-carbon bonds, and its application has been exemplified in the synthesis of compounds including this compound, particularly as a precursor to Vorinostat (B1683920). nih.govresearchgate.netresearchgate.net This method allows for the coupling of carboxylic acid derivatives with unactivated alkenes under visible light irradiation. nih.govresearchgate.net The reaction is noted for its operational simplicity, mild conditions, and tolerance to water and various functional groups. nih.govresearchgate.net

Mechanistic studies of photochemical deoxygenative hydroalkylation reactions often involve the generation of radical intermediates. nih.govresearchgate.netresearchgate.netresearchgate.net In one proposed mechanism for the deoxygenative hydroalkylation of unactivated alkenes with carboxylic acid derivatives, a nucleophilic catalyst initiates the process by attacking the carbonyl oxygen atom. researchgate.net This is followed by a spin-center shift (SCS) that triggers the cleavage of the carbon-oxygen bond, generating an α-carbonyl radical. researchgate.net This radical species then undergoes coupling with an alkene. researchgate.net Formates can play multiple roles in such reactions, acting as donors in excited-state complexes, providing a hydrogen source, and generating CO₂•⁻ radicals that can reduce peroxide intermediates. researchgate.net

Photochemical synthesis strategies, including deoxygenative hydroalkylation, often employ catalytic systems to facilitate the transformations. nih.govacs.org Nucleophilic organocatalysis is one such approach that has been utilized. nih.govresearchgate.netresearchgate.netnih.gov In the context of photochemical deoxygenative hydroalkylation, a nucleophilic organocatalyst can be involved in the initial steps, potentially by attacking a substrate to form a reactive intermediate that can then participate in radical processes initiated by light. researchgate.netnih.gov Thiol-based nucleophilic catalysts have been identified as forming key intermediates in some deoxygenative hydroalkylation reactions, supporting a proposed catalytic cycle. nih.govresearchgate.netresearchgate.net The combination of photocatalysis with other catalytic strategies, such as organocatalysis, can lead to synergistic effects, enabling reactions that would not be possible with a single catalyst system. acs.orgfrontiersin.orgmdpi.com

Derivatization and Analogue Synthesis

This compound serves as a key intermediate in the synthesis of various analogues, particularly suberoylanilide hydroxamic acid (SAHA). researchgate.netnih.gov

Preparation of Suberoylanilide Hydroxamic Acid (SAHA) Precursors

The preparation of SAHA (Vorinostat) often involves this compound as a direct precursor. researchgate.netnih.govgoogleapis.comgoogleapis.comallfordrugs.comgoogle.comresearchgate.netallfordrugs.comgoogleapis.comacs.org Several synthetic routes to SAHA from this compound have been reported.

One common method involves the reaction of this compound with hydroxylamine or a salt thereof. google.comallfordrugs.com This coupling can be achieved using various reagents and conditions. For instance, this compound can be reacted with hydroxylamine hydrochloride in the presence of a coupling agent like carbonyldiimidazole (CDI). allfordrugs.com Another approach involves converting this compound to a mixed anhydride, such as with ethyl chloroformate, which is then reacted with hydroxylamine. allfordrugs.comgoogle.com However, mixed anhydrides can be unstable. allfordrugs.comgoogle.com

Another route involves the methyl ester of this compound, which is then converted to Vorinostat by treatment with hydroxylamine hydrochloride. googleapis.comgoogleapis.comallfordrugs.com This process may require high temperatures, which can lead to inefficiencies and the formation of impurities. googleapis.comgoogleapis.comallfordrugs.com

Some processes for preparing SAHA from this compound may optionally use activating agents to improve yields and purity. newdrugapprovals.org

Structural Modifications and Their Synthetic Feasibility (e.g., Alkyl Substitutions on Aromatic Rings)

Structural modifications of this compound, particularly alkyl substitutions on the aromatic ring, have been explored to modulate its biological and biophysical properties. These modifications are often undertaken to investigate the impact on activity, such as histone deacetylase (HDAC) inhibition, for which suberoylanilide hydroxamic acid (SAHA, a derivative of this compound) is known.

The synthesis of this compound derivatives with alkyl substituents on the phenyl ring, referred to as SAHA alkyl cap derivatives (SACs), has been reported. These compounds retain the hydroxamic acid function, the length of the aliphatic chain, and the amide function of SAHA, with modifications solely on the phenyl ring. The synthetic feasibility of these modifications can vary depending on the position and nature of the alkyl substituent.

Research findings indicate that the position of alkyl substitution on the phenyl ring significantly impacts the effectiveness of these derivatives. For instance, a study involving methyl and ethyl substitutions at the ortho, meta, and para positions of the phenyl ring of SAHA showed differential modulation of HDAC inhibitory activity in Caco-2 cells. The compounds were synthesized and characterized, with yields ranging from 14% to 95% depending on the specific aromatic ring modification. acs.org

Specifically, para-substituted compounds were found to be less active than SAHA, while meta-substituted compounds exhibited increased activity compared to SAHA. Conversely, ortho-substituted compounds were significantly less active than SAHA. acs.org These findings highlight that the regiochemistry of alkyl substitution is a crucial factor influencing the biological activity of these analogues. Further studies with dimethyl-substituted compounds reinforced these observations, showing that ortho-substitution strongly affects efficiency, while compounds without ortho-substitution demonstrated increased activity. acs.org

The synthetic routes to this compound itself, a key intermediate for producing SAHA and its analogues, have been developed and refined over time. Early methods involved the reaction of suberic acid with aniline, sometimes under high-temperature melt conditions, but these often resulted in low yields and troublesome side-products. uq.edu.augoogle.comgoogle.com More efficient methods have been developed, including those involving the formation of suberic anhydride as an intermediate. uq.edu.augoogle.comgoogle.comgoogleapis.com The direct reaction of suberic acid and aniline using coupling agents like carbodiimides has also been shown to be efficient, providing good yields and purity of this compound. google.com

While the provided text details the synthesis of this compound and the impact of alkyl substitutions on the phenyl ring of SAHA derivatives, it does not explicitly provide detailed synthetic methodologies specifically for introducing alkyl groups onto the aromatic ring of this compound or its direct analogues, nor does it include specific data tables on the synthetic yields of various alkyl-substituted this compound analogues. The focus is more on the biological consequences of these substitutions on the SAHA structure and the synthesis of the core this compound structure itself.

However, the feasibility of introducing alkyl groups onto aromatic rings is a well-established area of organic chemistry, commonly achieved through methods like Friedel-Crafts alkylation or other directed alkylation reactions. youtube.com The successful synthesis of SAHA derivatives with alkyl substitutions on the phenyl ring, as demonstrated by the reported biological studies, inherently confirms the synthetic feasibility of these modifications on structures related to this compound. acs.org

Based on the available information, a data table summarizing the yields of different alkyl-substituted SAHA derivatives mentioned in the context of biological evaluation can be presented to illustrate the synthetic outcomes for these modified structures.

Compound ClassAlkyl Substituent PositionRelative HDAC Activity (vs. SAHA)Yield Range (%)
SAHA Alkyl Cap Derivatives (SACs)ortho-substitutedSignificantly less active14-95
SAHA Alkyl Cap Derivatives (SACs)meta-substitutedIncreased activity14-95
SAHA Alkyl Cap Derivatives (SACs)para-substitutedLess active14-95
SAHA Alkyl Cap Derivatives (SACs)Di-methyl (without ortho)Increased activityNot specified

The research findings underscore that while the core synthesis of this compound and its conversion to SAHA are well-documented, the introduction of structural variations like alkyl groups on the aromatic ring of related analogues is synthetically achievable and leads to compounds with varied biological activities, emphasizing the importance of precise structural control in their synthesis.

Mechanistic Investigations of Suberanilic Acid S Biological Activities

Antimicrobial Mechanisms

The antimicrobial activity of suberanilic acid against MRSA is attributed to its ability to interfere with critical cellular processes, including macromolecule synthesis, membrane function, and metabolic pathways. nih.govnih.govnih.govnih.govnih.govsensus.orgnih.govdsmz.denih.govnih.govmims.com

Activity against Methicillin-resistant Staphylococcus aureus (MRSA)

This compound exhibits strong antimicrobial activity against MRSA. nih.govnih.govsensus.orgnih.gov Studies have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against MRSA to be 32 μg/mL and 64 μg/mL, respectively. nih.govnih.govsensus.orgnih.gov The compound effectively reduces the maximal bacterial population and decreases bacterial viability. nih.gov The antimicrobial effect is influenced by both the concentration of this compound and the duration of exposure. nih.govsensus.orgnih.gov Concentrations at or above the MIC can completely inhibit MRSA growth within 24 hours. nih.govsensus.orgnih.gov

Below is a summary of the antimicrobial activity data:

ParameterValue (μg/mL)Target OrganismSource
MIC32MRSA nih.govnih.govsensus.orgnih.gov
MBC64MRSA nih.govnih.govsensus.orgnih.gov

Disruption of Ribosome Synthesis Pathways

Proteomic analysis using tandem mass tagging (TMT) has indicated that this compound targets and disrupts ribosome synthesis pathways in MRSA. nih.govnih.govnih.govnih.govnih.govsensus.orgnih.govdsmz.denih.govnih.govmims.com This disruption is a key component of its multi-targeted mechanism of action. nih.govnih.govnih.govnih.govnih.govsensus.orgnih.govdsmz.denih.govnih.govmims.com Microscopic observations using transmission electron microscopy (TEM) have shown the presence of intracellular dense, cohesive material in treated MRSA cells. nih.gov This material is speculated to result from nucleic acid cohesion and abnormal protein precipitation, which could directly impact the proper assembly and function of ribosomes, thus inhibiting protein synthesis essential for bacterial survival and growth. nih.govnih.gov

Dysregulation of Metabolic Pathways (e.g., Carbohydrate and Amino Acid Metabolism)

A significant aspect of this compound's mechanism involves the dysregulation of key metabolic pathways in MRSA, specifically carbohydrate and amino acid energy metabolism. nih.govnih.govnih.govnih.govnih.govsensus.orgnih.govdsmz.denih.govnih.govmims.com Quantitative proteomics analysis identified numerous differentially expressed proteins associated with these metabolic processes. sensus.orgnih.gov For instance, 95 DEPs were linked to carbohydrate metabolism, and 67 DEPs were associated with amino acid metabolism. sensus.orgnih.gov Within carbohydrate metabolism, proteins involved in pyruvate (B1213749) metabolism (32 DEPs), the citric acid cycle (26 DEPs), the glycolytic pathway (23 DEPs), and butyric acid metabolism (14 DEPs) were notably altered. sensus.orgnih.gov Furthermore, this compound affected key enzymes in arginine biosynthesis, such as argG and argH, which are crucial for providing energy when carbohydrate metabolism is disturbed. nih.gov This widespread metabolic disruption impairs the bacteria's ability to generate energy and synthesize essential building blocks.

Cellular Ultrastructure Disruption and Membrane Integrity Effects

This compound treatment results in observable damage to the cellular ultrastructure of MRSA and compromises the integrity of the cell membrane and cell wall. nih.gov Evidence for membrane damage includes the concentration-dependent leakage of intracellular components such as alkaline phosphatase (AKP), nucleic acids, and proteins into the extracellular environment. nih.govnih.gov Scanning electron microscopy (SEM) and TEM images have shown morphological changes in MRSA cells after exposure to this compound, including irregularly wrinkled cell surfaces and signs of lysis. nih.govnih.gov TEM also revealed intracellular abnormalities, such as dense, cohesive material and the formation of empty vesicle structures. nih.govnih.gov These findings suggest that this compound disrupts the barrier function of the cell wall and membrane, potentially facilitating its entry into the cytoplasm where it can exert further effects on intracellular targets. nih.govnih.gov

Synergistic Effects with Conventional Antibiotics

This compound has demonstrated the ability to act synergistically or additively with several conventional antibiotics against MRSA. nih.govnih.govnih.gov Combinations of this compound with antibiotics such as linezolid (B1675486), clindamycin, flucytosine, ampicillin, gentamicin (B1671437), tobramycin, and enrofloxacin (B1671348) have shown partial synergistic or additive effects. nih.govnih.govnih.gov In some cases, combining this compound with antibiotics like benzoxacillin, linezolid, tobramycin, and amikacin (B45834) resulted in a four-fold or greater reduction in the minimum inhibitory concentrations of the antibiotics, indicating a significant enhancement of their antibacterial activity. nih.gov This suggests that this compound could potentially be used in combination therapies to improve the efficacy of existing antibiotics and potentially help combat antibiotic resistance.

Below is a summary of observed synergistic or additive effects with conventional antibiotics:

Conventional AntibioticEffect in Combination with this compoundSource
LinezolidPartial synergistic or additive nih.govnih.govnih.gov
ClindamycinPartial synergistic or additive nih.govnih.govnih.gov
FlucytosinePartial synergistic or additive nih.govnih.govnih.gov
AmpicillinPartial synergistic or additive nih.govnih.govnih.gov
GentamicinPartial synergistic or additive nih.govnih.govnih.gov
TobramycinPartial synergistic or additive nih.govnih.govnih.gov
EnrofloxacinPartial synergistic or additive nih.govnih.govnih.gov
BenzoxilineUnrelated nih.gov
DoxycyclineUnrelated nih.gov
VancomycinUnrelated nih.gov
AmikacinUnrelated nih.gov

Note: "Partial synergy" and "additivity" are based on FICI values as reported in the source. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins and other non-histone targets, playing a crucial role in regulating gene expression and various cellular processes. Inhibition of HDACs has emerged as a promising therapeutic strategy, particularly in cancer treatment, due to their involvement in tumorigenesis.

This compound as an HDAC Inhibitor Precursor

This compound serves as a key precursor in the synthesis of certain histone deacetylase inhibitors, notably vorinostat (B1683920) (also known as suberoylanilide hydroxamic acid or SAHA). allfordrugs.comgoogle.comnewdrugapprovals.org Several synthetic routes for vorinostat involve this compound as an intermediate. One reported process involves the conversion of suberic acid to suberic anhydride (B1165640), which is then treated with aniline (B41778) to yield this compound. Subsequent coupling with hydroxylamine (B1172632) can then lead to vorinostat. newdrugapprovals.org Another method utilizes the monomethyl ester of suberic acid, converting it to the corresponding acid chloride, followed by coupling with aniline to form the methyl ester of this compound. Hydrolysis of the ester and further coupling with protected hydroxylamine yields protected vorinostat, which is then deprotected. allfordrugs.comgoogle.com The synthetic application of a developed method is further exemplified through the synthesis of this compound, highlighting its role as a precursor of vorinostat. researchgate.net

Comparative Studies with Known HDAC Inhibitors (e.g., SAHA)

While this compound is a precursor, its derivative, suberoylanilide hydroxamic acid (SAHA, vorinostat), is a well-established HDAC inhibitor. Comparative studies often focus on the activity of SAHA and its analogues. For instance, modifications to the phenyl ring of SAHA have been shown to induce variable effects on HDAC inhibitory potency compared to SAHA. acs.org Studies comparing SAHA with other compounds, such as newly synthesized N-hydroxycinnamamide derivatives, have assessed their comparable potency in inhibiting Class I and Class II HDACs and their effects on histone acetylation. nih.gov Research investigating photoactivatable HDAC inhibitors has also used SAHA as a reference, noting that photoproducts besides the parent drug, including this compound, were ineffective at inhibiting HDACs at tested concentrations. mdpi.com

Molecular Interactions with HDAC Enzymes (e.g., Zinc Ion Coordination)

HDAC inhibitors typically interact with the catalytic site of HDAC enzymes. A common feature of many HDAC inhibitors, particularly hydroxamic acid derivatives like SAHA, is their ability to chelate the catalytic zinc ion within the enzyme's active site. nih.govgoogle.comgoogle.com This chelation, often in a bidentate manner, is crucial for inhibiting enzyme activity. nih.govsci-hub.se The chelating group also forms hydrogen bonds with neighboring histidine and catalytic tyrosine residues, further stabilizing the zinc coordination. nih.gov Molecular modeling studies have been employed to predict the binding mode of HDAC inhibitors, illustrating how groups like the hydroxamate chelate the Zn2+ ion. nih.govresearchgate.net For example, modeling with HDAC7 showed SAHA efficiently docked in the active site, allowing interaction of the hydroxamic acid group with the Zn2+ atom and hydrogen bonding with a specific proline residue. acs.org The binding mode of carboxylic acids, in contrast to hydroxamic acids, has been explored through crystal structures of acetate-bound HDACs, revealing a bidentate chelation of the zinc ion by the carboxylate group. sci-hub.se

Impact on Cellular Processes (e.g., Proliferation)

Inhibition of HDACs by compounds like SAHA has been shown to impact various cellular processes, including cell proliferation. google.comgoogle.com HDAC inhibitors can induce tumor cell growth arrest, differentiation, and/or apoptosis. google.comgoogle.com For example, treatment of cells with HDAC inhibitors can lead to the induction of the cyclin-dependent kinase inhibitor p21, which plays a significant role in cell cycle arrest. google.comgoogle.com This is thought to occur through the propagation of a hyperacetylated state of histones in the region of the p21 gene, making it more accessible for transcription. google.comgoogle.com Studies have indicated a strong correlation between the ability of compounds to inhibit HDACs in vitro and their ability to inhibit cell growth in cancer cells. acs.org Research on novel N-hydroxycinnamamide-based HDAC inhibitors demonstrated their ability to suppress proliferation and trigger apoptosis in leukemia cells, exerting a similar effect on cell cycle progression as vorinostat. nih.govresearchgate.net Additionally, SAHA has been observed to inhibit mycelial growth and spore germination in certain fungi, suggesting an impact on proliferation in other organisms as well. nih.gov

Here is a data table summarizing some comparative data points related to HDAC inhibition:

CompoundHDAC Class I Inhibition (IC50)HDAC Class II Inhibition (IC50)Impact on Cell ProliferationSource(s)
SAHA (Vorinostat)Nanomolar concentrations newdrugapprovals.orgNanomolar concentrations newdrugapprovals.orgArrests growth newdrugapprovals.org newdrugapprovals.orgacs.org
This compoundIneffective (at 0.5 µM) mdpi.comIneffective (at 0.5 µM) mdpi.comNot directly studied as inhibitor mdpi.com
Modified SAHA analogues (examples from acs.org)Variable compared to SAHA acs.orgVariable compared to SAHA acs.orgCorrelated with HDAC inhibition acs.org acs.org
New N-hydroxycinnamamide derivatives nih.govComparable to Vorinostat nih.govComparable to Vorinostat nih.govSuppress proliferation nih.gov nih.govresearchgate.net

Note: IC50 values are context-dependent and can vary based on the specific HDAC enzyme, cell type, and experimental conditions.

Analytical Methodologies for Suberanilic Acid Research

Chromatographic Techniques

Chromatographic methods are essential for separating, identifying, and quantifying suberanilic acid and related compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique utilized for the analysis of volatile and semi-volatile compounds. While suberanic acid itself might require derivatization for GC-MS analysis due to its dicarboxylic acid nature, GC-MS is particularly relevant for analyzing the monomeric units derived from suberin, a polyester (B1180765) biopolymer from which suberanic acids can be obtained. nih.gov Studies characterizing suberinic acid samples derived from birch outer bark after alkaline depolymerization have employed GC-MS to identify the main free monomeric units. nih.gov By performing an additional depolymerization step before silylation, GC-MS can characterize the complete potential monomeric unit composition in the suberin sample. nih.gov Identified monomers in such analyses can include various fatty acids, hydroxyacids, diacids, and their corresponding esters. nih.gov

Gel Permeation Chromatography (GPC) for Molar Mass Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to determine the molar mass distribution of polymers and oligomers. For suberinic acids, which can exist as complex mixtures of monomers and oligomers, GPC is important for determining their molar mass distribution. nih.gov Studies have optimized GPC methods using detectors like the Refractive Index (RI) detector and multi-angle light scattering (MALS) detectors to characterize suberinic acid samples. nih.gov While a three-laser MALS detector can provide chromatographic results, an 18-angle MALS detector with filters has been found more suitable for suberanic acid samples due to potential fluorescence interference. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantification of compounds in complex matrices due to its high sensitivity and selectivity. LC-MS/MS (B15284909) has been employed for the quantification of this compound. nih.gov For instance, in studies investigating the pharmacokinetics of related compounds, LC-MS/MS methods have been developed to quantify this compound alongside other analytes in biological samples like plasma, liver, and brain tissue. nih.gov These methods often utilize positive multiple reaction monitoring (MRM) mode for detection, with specific mass transitions for this compound and its internal standards. nih.gov

An example of LC-MS/MS parameters for this compound quantification includes using a C18 analytical column and a mobile phase consisting of aqueous and organic solvents with additives like ammonium (B1175870) fluoride (B91410) and formic acid. nih.gov

Table 1: Example LC-MS/MS Parameters for this compound Quantification

ParameterValue
ColumnWaters Xselect HSS C18 (3 × 50 mm, 3.5 μm) nih.gov
Flow Rate0.6 mL/min nih.gov
Mobile Phase A5 mM ammonium fluoride in water nih.gov
Mobile Phase B0.1% formic acid in methanol-acetonitrile (4:1) nih.gov
Detection ModePositive MRM nih.gov
Mass Transitionm/z 250.2 → 94.1 nih.gov
Internal Standardd5-suberanilic acid (m/z 255.2 → 94.1) nih.gov
Dwell Time50 ms nih.gov

LC-MS/MS is also used in untargeted metabolomics studies to analyze the chemical nature of secondary metabolites, where this compound might be identified among other bioactive compounds. researchgate.net

Spectroscopic Characterization Methods (e.g., MALDI-ToF)

Spectroscopic methods provide valuable information about the structure and properties of this compound. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Mass Spectrometry is a soft ionization technique particularly useful for analyzing larger biomolecules, polymers, and also for the determination of non-degraded suberin structure. nih.govyoutube.com While primarily associated with polymers and biomolecules, MALDI-ToF has been applied in the characterization of suberinic acid samples to determine their non-degraded structure. nih.gov MALDI-ToF MS can provide molecular weight information and structural insights by analyzing the mass-to-charge ratio of ionized molecules. youtube.com The technique typically involves embedding the analyte in a matrix material that co-crystallizes with the sample and assists in the ionization process upon laser irradiation. youtube.com

MALDI-ToF MS/MS, the tandem version, can provide more detailed structural information through the fragmentation of selected ions. nih.govresearchgate.net Although direct application specifically on this compound monomers is less commonly highlighted in the provided texts compared to its use for larger suberin structures or peptides, the principle of MALDI-ToF's application in characterizing organic molecules and polymers is relevant. nih.govyoutube.com

Proteomic Approaches in Mechanism Elucidation (e.g., Tandem Mass Tagging - TMT)

Proteomic approaches, particularly those utilizing quantitative techniques like Tandem Mass Tagging (TMT), have been employed to elucidate the mechanism of action of this compound in biological systems. researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net TMT-based quantitative proteomics allows for the comparison of protein abundance levels between different sample groups, such as treated and control cells, to identify proteins that are differentially expressed in response to this compound exposure. mdpi.comresearchgate.netresearchgate.netresearchgate.net

In studies investigating the antimicrobial mechanism of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), TMT quantitative proteomics has been a key technique. mdpi.comresearchgate.netresearchgate.netresearchgate.net This approach has revealed that this compound targets multiple pathways in MRSA, including the disruption of ribosome synthesis, inhibition of membrane translocation for nutrient uptake (ABC transporter system), and dysregulation of carbohydrate and amino acid energy metabolism. mdpi.comresearchgate.netresearchgate.net

The TMT proteomics workflow typically involves protein extraction, peptide digestion, labeling of peptides with TMT reagents, pooling of labeled samples, and subsequent LC-MS/MS analysis for peptide identification and quantification. mdpi.com Data analysis involves identifying differentially expressed proteins (DEPs) based on fold change thresholds and statistical significance. mdpi.com Validation of TMT results can be performed using techniques like Parallel Reaction Monitoring (PRM). mdpi.com

Table 2: Summary of TMT Proteomics Findings on this compound Action in MRSA

Targeted Pathway/ProcessEffect Observed
Ribosome synthesisDisruption mdpi.comresearchgate.netresearchgate.net
Membrane translocation (ABC transporter)Inhibition of nutrient uptake mdpi.comresearchgate.netresearchgate.net
Carbohydrate energy metabolismDysregulation mdpi.comresearchgate.netresearchgate.net
Amino acid energy metabolismDysregulation mdpi.comresearchgate.netresearchgate.net

These proteomic studies provide detailed molecular insights into how this compound exerts its biological effects by identifying the specific protein targets and affected cellular pathways. mdpi.comresearchgate.netresearchgate.net

Advanced Research Applications and Potential Translational Aspects

Development of Novel Antimicrobial Agents

Recent research has identified suberanilic acid as a promising compound in the quest for new antimicrobial agents, particularly against drug-resistant pathogens. This compound, isolated as an amide alkaloid from the endophytic fungus Pestalotiopsis trachycarpicola DCL44, has demonstrated significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a highly threatening foodborne pathogen. wikidata.orgchemspider.comnih.gov

Studies employing a quantitative proteomics approach using tandem mass tagging (TMT) have provided insights into the multi-targeted mechanism of action of this compound against MRSA. wikidata.orgchemspider.comnih.gov The compound appears to exert its effect by targeting multiple essential bacterial pathways. These include the disruption of ribosome synthesis, inhibition of membrane translocation crucial for nutrient uptake via the ABC transporter system, and the dysregulation of both carbohydrate and amino acid energy metabolism. wikidata.orgchemspider.comnih.gov Specifically, this compound treatment led to a reduction in the expression of the ABC transporter protein, which could potentially decrease bacterial virulence and hinder the efflux of harmful substances and drugs. wikidata.org Furthermore, it significantly downregulated proteins involved in arginine synthesis (arcA, argG, and argH), thereby inhibiting arginine production and reducing the energy available for MRSA survival. wikidata.org

The antimicrobial properties of this compound against MRSA have been quantitatively assessed. It exhibited clear effects such as reducing the maximal bacterial population, decreasing bacterial viability, causing damage to the cell wall, and compromising the integrity of the cell membrane. wikidata.org Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against MRSA were determined to be 32 μg/mL and 64 μg/mL, respectively. wikidata.org Concentrations as low as 1/2 MIC were found to inhibit the growth of MRSA within 24 hours, while concentrations at or above the MIC (32 μg/mL) resulted in complete inhibition of bacterial growth within the same timeframe. wikidata.org This research underscores the potential of this compound as a source for developing novel antimicrobial agents, particularly those derived from endophytic fungi, offering a theoretical basis for its potential application in food and pharmaceuticals. wikidata.orgchemspider.comnih.gov

Antimicrobial Activity of this compound Against MRSA

MetricValueUnit
Minimum Inhibitory Concentration (MIC)32μg/mL
Minimum Bactericidal Concentration (MBC)64μg/mL

Role in Drug Discovery and Development (e.g., Vorinostat (B1683920) Synthesis)

This compound plays a significant role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA). Vorinostat is a well-established histone deacetylase inhibitor (HDACi) that has been approved for the treatment of cutaneous T-cell lymphoma and is under investigation for other oncological applications and HIV infection.

Several synthetic pathways for the production of Vorinostat utilize this compound as a crucial precursor. One approach involves the reductive amidation of suberic acid with nitrobenzene, catalyzed by a Group VIII metal salt. Another common method entails the reaction of suberic acid with aniline (B41778), often conducted at elevated temperatures, to yield this compound. Subsequently, this compound is converted into Vorinostat through a reaction with hydroxylamine (B1172632) or a protected form thereof. This conversion frequently involves activating the carboxylic acid function of this compound, for instance, by forming a mixed anhydride (B1165640) with ethyl chloroformate, or by employing coupling agents such as CDI, DCC, WSC.HCl, or DIC. Different synthetic routes can result in varying yields and purities of the final product, with some high-temperature processes potentially leading to increased impurity formation. This compound can also be synthesized from suberic anhydride and aniline. The use of deuterated this compound-d5 has also been noted in research, serving as a reference standard in studies, including those investigating enzyme inhibition.

Catalytic Applications in Polymer Science

While direct catalytic applications of this compound in polymer science are not extensively reported in the examined literature, related research focuses on the use of suberinic acids, a class of α,ω-bifunctional fatty acids derived from suberin (a biopolymer found in birch bark), as a base material for bio-based adhesives in wood composites such as particleboards. In this context, the suitability of various catalysts for the polymerization of these suberinic acid-based adhesives has been investigated to optimize the manufacturing process and enhance material properties.

Research has explored the efficacy of different types of catalysts, including protonic acids (such as sulfanilic acid and p-toluenesulfonic acid), Lewis acids (like Al₂(SO₄)₃ and SnCl₂), tin-based catalysts (including SnCl₂/p-toluenesulfonic acid and dibutyltin (B87310) oxide), and basic catalysts, for their impact on the polymerization of suberinic acid-based adhesives. Differential Scanning Calorimetry (DSC) has been utilized to quantify the specific enthalpy of the exothermic polymerization peak, which typically has an onset temperature around 185 °C.

Studies have shown that the addition of certain catalysts can significantly influence the mechanical properties of particleboards produced with suberinic acid-based adhesives. For instance, treatment with 5 wt% sulfanilic acid or 5 wt% p-toluenesulfonic acid (based on the free suberinic acid content) led to significant improvements in both the modulus of elasticity (MOE) and bending strength (MOR) of the particleboards. Increasing the concentration of these catalysts from 1 wt% to 5 wt% resulted in notable enhancements in both MOE and MOR values. Aluminum sulfate (B86663) (Al₂(SO₄)₃) at a concentration of 6 wt% also demonstrated a significant improvement in the MOE, although its effect on the MOR was not significant. The investigation of catalysts is particularly relevant because the polymerization of suberinic acid-based adhesives typically requires a high hot-pressing temperature (around 225 °C), which is a disadvantage compared to the lower temperatures used for conventional wood adhesives like urea-formaldehyde and phenol-formaldehyde resins. The use of effective catalysts has the potential to reduce the required hot-pressing temperature while achieving comparable or improved mechanical properties in the resulting composites.

Effect of Selected Catalysts on Mechanical Properties of Suberinic Acid-Based Particleboards

CatalystConcentration (wt% on free suberinic acid)Effect on Modulus of Elasticity (MOE)Effect on Bending Strength (MOR)
Sulfanilic acid5Significantly improvedSignificantly improved
p-Toluenesulfonic acid5Significantly improvedSignificantly improved
Al₂(SO₄)₃6Significantly improvedInsignificant effect

Future Research Directions and Unexplored Avenues

Optimization of Biosynthetic Production Pathways

The production of complex natural products like suberanilic acid through microbial fermentation is a highly attractive alternative to chemical synthesis. nih.gov However, native microbial hosts often produce these compounds in low titers, necessitating strain improvement for commercial viability. nih.gov Future research should focus on metabolic engineering strategies to create high-yield, sustainable biosynthetic pathways for this compound.

Key optimization strategies include:

Host Selection and Engineering: While this compound has been isolated from endophytic fungi like Pestalotiopsis trachycarpicola, exploring production in well-characterized and genetically tractable microbial hosts such as Escherichia coli or Corynebacterium glutamicum is a critical next step. mdpi.comsciepublish.com These "chassis" microorganisms can be engineered by introducing the specific biosynthetic gene cluster responsible for this compound production. nih.govmdpi.com

Pathway Elucidation and Enhancement: The complete biosynthetic pathway from a primary metabolite, likely an amino acid like lysine (B10760008), needs to be fully elucidated. nih.govresearchgate.net Once the enzymes are identified, techniques such as overexpression of rate-limiting enzymes, deletion of competing pathways to redirect metabolic flux, and optimization of precursor supply can be employed to boost production. sciepublish.comnih.gov

Fermentation Process Optimization: Beyond genetic manipulation, optimizing fermentation conditions (e.g., media composition, pH, temperature, and aeration) is crucial for maximizing yield and productivity. This involves a systematic approach to bioprocess development to ensure the engineered microbial factory performs optimally at a larger scale. nih.gov

Elucidation of Broader Biological Activities and Target Identification

Current knowledge of this compound's bioactivity is primarily centered on its antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov However, its full biological potential is likely much broader. A comprehensive exploration of its activities and the precise identification of its molecular targets are essential for future development.

Recent proteomic studies have revealed that this compound acts on MRSA through a multi-targeted mechanism. mdpi.comnih.gov It disrupts ribosome synthesis, inhibits the ABC transporter system for nutrient uptake, and dysregulates carbohydrate and amino acid metabolism. mdpi.comnih.gov This multi-pronged attack may be key to overcoming bacterial resistance.

Future research in this area should include:

Screening for Diverse Bioactivities: this compound and its derivatives should be screened against a wide range of targets, including other pathogenic bacteria, fungi, viruses, and cancer cell lines. nih.govnih.gov Given that derivatives of the related compound, anthranilic acid, have shown antifungal and cytotoxic effects, it is plausible that this compound possesses similar properties. nih.gov

Mechanism of Action Studies: For any identified bioactivity, detailed mechanism-of-action studies are paramount. Techniques like target-based screening, affinity chromatography, and further proteomic and metabolomic analyses can pinpoint the specific enzymes or cellular pathways affected by the compound. mdpi.comnih.gov

Synergistic Effects: Investigating the synergistic or additive effects of this compound with existing antibiotics is a promising avenue. nih.gov Initial studies have already shown partial synergistic effects with antibiotics like linezolid (B1675486) and gentamicin (B1671437) against MRSA, which could lead to potent combination therapies. nih.gov

Below is a data table summarizing the observed synergistic effects of this compound with various antibiotics against MRSA.

AntibioticEffect with this compound
LinezolidPartial Synergy / Additive
ClindamycinPartial Synergy / Additive
FlucytosinePartial Synergy / Additive
AmpicillinPartial Synergy / Additive
GentamicinPartial Synergy / Additive
TobramycinPartial Synergy / Additive
Enrofloxacin (B1671348)Partial Synergy / Additive
VancomycinUnrelated Effect

This table is based on data from studies investigating the combined antibiotic effects against MRSA ATCC43300. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

While biosynthetic production is promising, chemical synthesis remains vital for producing analogues and scaling up production. The traditional synthesis of the related sulfanilic acid involves the sulfonation of aniline (B41778) with concentrated sulfuric acid at high temperatures (180-190°C). wikipedia.orgyoutube.com This process, while effective, has drawbacks related to harsh conditions and potential environmental impact. nih.gov

Future research must focus on developing advanced and sustainable, or "green," synthetic routes. nih.gov These methodologies aim to improve efficiency, reduce waste, and use less hazardous materials. Key areas for exploration include:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including better temperature control, improved safety for handling energetic intermediates, and higher yields in shorter reaction times. rsc.org

Catalytic Approaches: The use of novel, reusable heterogeneous catalysts could replace harsh reagents like concentrated sulfuric acid, leading to more environmentally benign processes.

Alternative Solvents and Conditions: Exploring reactions in greener solvents (e.g., water, ionic liquids) or under alternative energy sources like microwave irradiation or visible light could significantly reduce the environmental footprint of the synthesis. nih.gov

Computational and Theoretical Chemistry Approaches in Structure-Activity Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry and drug design. researchgate.netnih.govnih.gov Computational and theoretical chemistry provide powerful tools to guide the rational design of more potent and selective this compound analogues. semanticscholar.orgallsubjectjournal.com

Future research should leverage these in silico methods to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models quantitatively correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.netmdpi.com By building QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking and Dynamics Simulations: These techniques model the interaction between a ligand (this compound analogue) and its biological target (e.g., a bacterial enzyme). mdpi.comnih.govplu.mx Docking can predict the preferred binding mode and affinity, while molecular dynamics simulations can assess the stability of the ligand-target complex over time. mdpi.comnih.gov This provides insights into the key interactions that drive biological activity.

Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This "map" can then be used to design novel molecules that fit the pharmacophore and are likely to be active.

SAR studies on related anthranilic acid derivatives have shown, for example, that the presence of an acidic function is crucial for inhibiting certain enzymes and that bulky, hydrophobic substituents can create new, favorable interactions within a binding pocket. mdpi.com Similar principles can be applied to guide the modification of the this compound scaffold. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies of this compound Analogues

For any promising compound to become a therapeutic agent, it must not only be active but also possess favorable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.gov Therefore, a critical area of future research involves the comprehensive study of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of this compound analogues. mdpi.comnih.gov

Key research activities in this domain include:

In Silico ADME Prediction: A variety of computational tools (e.g., SwissADME, pkCSM) can predict key ADME properties early in the design phase. mdpi.comijcrt.org These predictions help to identify potential liabilities, such as poor intestinal absorption or rapid metabolism, allowing for structural modifications to mitigate these issues before synthesis. mdpi.com

In Vitro Assays: Experimental in vitro models are essential to validate computational predictions. These assays can measure properties like solubility, membrane permeability, plasma protein binding, and metabolic stability in the presence of liver enzymes (e.g., cytochromes P450). mdpi.com

The table below outlines key pharmacokinetic parameters that need to be evaluated for this compound analogues.

ParameterDescriptionImportance
Absorption The process by which the drug enters the bloodstream.Determines how much of the drug is available to have an effect.
Distribution The reversible transfer of a drug from one location to another within the body.Influences the concentration of the drug at its site of action.
Metabolism The chemical alteration of a drug by the body.Affects the drug's duration of action and potential for toxicity.
Excretion The removal of the drug and its metabolites from the body.Determines the drug's half-life and dosing frequency.

By systematically addressing these future research directions, the scientific community can build upon the initial discovery of this compound, paving the way for the development of novel therapeutics and valuable chemical products.

Q & A

Q. How can researchers reconcile computational predictions with experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Perform benchmark studies using high-level theory (e.g., CCSD(T)) for key reaction steps.
  • Compare predicted activation energies with experimental Arrhenius plots.
  • Use error analysis (e.g., mean absolute deviation) to refine models and identify systematic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.